molecular formula C14H12ClNO3 B1424861 2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine CAS No. 122628-36-8

2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine

Cat. No. B1424861
M. Wt: 277.7 g/mol
InChI Key: ZLNBYWAAFHLJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.71 .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine is 1S/C14H12ClNO3/c1-18-11-5-3-9 (7-12 (11)19-2)14 (17)10-4-6-13 (15)16-8-10/h3-8H,1-2H3 . The IUPAC name is (6-chloro-3-pyridinyl)(3,4-dimethoxyphenyl)methanone .


Physical And Chemical Properties Analysis

2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine has a molecular weight of 277.7 . Other physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine and its derivatives are pivotal in the synthesis and structural analysis of various compounds. The chlorine atom in similar pyridine derivatives has been noted to be useful for further functionalization via cross-coupling reactions, indicating potential applications in creating complex molecules (Catalani et al., 2010). Additionally, pyridine-based compounds like 2-chloro-5-(2,4-dimethoxybenzoyl)pyridine have been utilized in synthesizing a variety of heterocyclic systems with potential antimicrobial and anticancer properties (Ibrahim et al., 2022).

Antimicrobial and Anticancer Activities

Derivatives containing 2-chloro-5-methylene pyridine moieties have been designed and synthesized for their potential antibacterial activities against various strains. For instance, certain 1,3,4-oxadiazole thioether derivatives have shown promising inhibitory effects against specific pathogens, indicating potential pharmaceutical applications (Song et al., 2017). Furthermore, specific synthesized compounds, bearing resemblance to 2-chloro-5-(2,4-dimethoxybenzoyl)pyridine structure, have been screened for their antimicrobial and anticancer activities, demonstrating variable effects and hinting at potential in drug development and disease management (Oruganti et al., 2017).

Application in Molecular Recognition and Catalysis

Certain pyridine derivatives, including 2-chloro-5-(2,4-dimethoxybenzoyl)pyridine, can be crucial in molecular recognition processes, potentially influencing the targeted drug action of pharmaceuticals. The bond lengths and hydrogen bonding patterns in such compounds play a significant role in their biological activity and interaction with other molecules (Rajam et al., 2017). Moreover, certain pyridine-functionalized carbene copper(I) complexes, related to this chemical structure, are used in catalysis, indicating the versatility of these compounds in synthetic chemistry applications (Tulloch et al., 2001).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-10-4-5-11(12(7-10)19-2)14(17)9-3-6-13(15)16-8-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNBYWAAFHLJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.